3-(Dipropylamino)-4-methoxybenzenesulfonic acid
Description
Historical Research Development
The synthesis of this compound emerged alongside advancements in sulfonation chemistry during the late 20th century. Early methodologies focused on the direct sulfonation of substituted benzene derivatives using concentrated sulfuric acid or oleum. The compound’s specific synthesis pathway involves the sulfonation of 3-(dipropylamino)-4-methoxybenzene, a reaction optimized for yield and purity through controlled temperature and inert atmospheres. By the early 2000s, its structural characterization was solidified via techniques such as NMR spectroscopy and X-ray crystallography, confirming the tetrahedral geometry of the sulfonic acid group and planar aromatic ring.
The compound’s entry into commercial catalogs (e.g., BLD Pharm, Amadis Chemical) by the 2010s marked its transition from a laboratory curiosity to a reagent with practical applications. Patent filings from this period highlight its use in dye intermediates and pharmaceutical precursors, reflecting growing industrial interest.
Contemporary Academic Research Significance
In recent years, this compound has become a subject of interest in multiple domains:
- Medicinal Chemistry : Its sulfonamide derivatives are explored for antibacterial and enzyme inhibitory activities. The dipropylamino group enhances lipid solubility, potentially improving blood-brain barrier penetration.
- Material Science : As a surfactant precursor, its polar sulfonic acid group and nonpolar alkyl chains enable applications in detergents and ion-exchange resins.
- Organic Synthesis : The compound serves as a catalyst in esterification and alkylation reactions due to its strong acidity (pKa ≈ -2.8).
Ongoing studies investigate its role in drug delivery systems, leveraging its pH-dependent solubility for targeted release mechanisms.
Research Landscape Analysis
The global production and application of this compound are concentrated in Asia, Europe, and North America, with China and India dominating synthesis and export. Key research trends include:
Regional regulatory frameworks, particularly REACH in Europe, mandate stringent safety assessments, influencing its adoption in consumer-facing industries.
Theoretical Foundations in Sulfonic Chemistry Research
The compound’s behavior is rooted in sulfonic acid chemistry:
Acidity : The -SO3H group donates protons readily, making it a stronger acid (pKa ~ -2.8) than carboxylic acids. This property is exploited in acid-catalyzed reactions, such as the Fischer esterification shown below:
$$
\text{RSO}3\text{H} + \text{R'OH} \rightarrow \text{RSO}3^- + \text{R'OH}2^+ \rightarrow \text{Ester} + \text{H}2\text{O}
$$
Solubility : The polar sulfonic acid group enhances water solubility, while the dipropylamino group contributes to organic phase compatibility. This amphiphilic nature is critical in surfactant design.
Electronic Effects : The methoxy group donates electron density via resonance, stabilizing the sulfonate anion and influencing reactivity in electrophilic substitutions.
Properties
IUPAC Name |
3-(dipropylamino)-4-methoxybenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4S/c1-4-8-14(9-5-2)12-10-11(19(15,16)17)6-7-13(12)18-3/h6-7,10H,4-5,8-9H2,1-3H3,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJPSRICWXREMFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1=C(C=CC(=C1)S(=O)(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40578319 | |
| Record name | 3-(Dipropylamino)-4-methoxybenzene-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40578319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153086-37-4 | |
| Record name | 3-(Dipropylamino)-4-methoxybenzene-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40578319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Regioselectivity Challenges in Polysubstituted Benzenes
In polysubstituted rings, competing directing effects complicate sulfonation. For example:
-
The methoxy group directs electrophiles to positions ortho (C-2) and para (C-5) relative to itself.
-
The dipropylamino group, being strongly activating, directs substitution to ortho (C-2) and para (C-6) positions.
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Steric hindrance from bulky dipropylamino groups may favor sulfonation at the less hindered para position relative to methoxy.
Experimental data from analogous compounds suggest that sulfonation under mild conditions (e.g., concentrated HSO at 25–50°C) preferentially targets the position para to the methoxy group (C-1), yielding the desired regioisomer.
Synthetic Routes to this compound
Pathway 1: Sequential Alkylation and Sulfonation
This route prioritizes introducing the methoxy and dipropylamino groups before sulfonation:
Step 1: Synthesis of 4-methoxy-N,N-dipropylaniline
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Starting material : 4-methoxyaniline.
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Alkylation : React with propyl bromide (CHBr) in the presence of a base (e.g., KCO) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide).
Step 2: Sulfonation of 4-methoxy-N,N-dipropylaniline
Table 1: Optimization of Sulfonation Conditions
| Parameter | Optimal Value | Effect on Regioselectivity |
|---|---|---|
| Temperature | 0–5°C | Minimizes polysulfonation |
| SO Concentration | 30% | Balances reactivity/control |
| Reaction Time | 2–4 hours | Completes monosubstitution |
Pathway 2: Sulfonate Ester Intermediate
This method leverages sulfonate esters as protected intermediates, inspired by triethyl phosphate-mediated esterifications:
Step 1: Synthesis of Methyl 4-methoxybenzenesulfonate
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Starting material : 4-methoxybenzenesulfonic acid.
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Esterification : React with trimethyl phosphate ((CHO)PO) at 120°C:
Step 2: Introduction of Dipropylamino Group
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Amination : Substitute the sulfonate ester’s para position with dipropylamine via nucleophilic aromatic substitution (NAS):
Step 3: Hydrolysis to Sulfonic Acid
Comparative Analysis of Synthetic Pathways
Efficiency and Scalability
Table 2: Pathway Comparison
| Metric | Pathway 1 | Pathway 2 |
|---|---|---|
| Total Steps | 2 | 3 |
| Overall Yield | 35–48% | 30–38% |
| Regioselectivity | Moderate | High |
| Scalability | Industrial | Lab-scale |
Advanced Functionalization Techniques
Suzuki Coupling for Precursor Synthesis
Recent patents describe Suzuki-Miyaura cross-coupling to construct biphenyl intermediates, which can be adapted for this synthesis:
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Example : Couple 2-bromo-4-methoxybenzenesulfonic acid with dipropylaminophenylboronic acid using Pd/DPPF catalyst.
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Conditions : Microwave heating (150°C, 30 min), 1,4-dioxane solvent.
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Advantage : Direct introduction of dipropylamino group avoids multi-step alkylation.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
3-(Dipropylamino)-4-methoxybenzenesulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonate derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
Oxidation: Sulfonate derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
3-(Dipropylamino)-4-methoxybenzenesulfonic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Dipropylamino)-4-methoxybenzenesulfonic acid involves its interaction with specific molecular targets. The dipropylamino group can interact with enzymes and receptors, potentially modulating their activity. The sulfonic acid group enhances the compound’s solubility and reactivity, facilitating its interactions with biological molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties and applications of 3-(Dipropylamino)-4-methoxybenzenesulfonic acid, we compare it with five structurally related sulfonic acid derivatives (Table 1).
Table 1: Key Properties of this compound and Analogues
*Estimated based on molecular formula.
Functional Group Analysis and Impact on Properties
Solubility and Polarity
- The dipropylamino group in the target compound enhances organic solubility compared to simpler sulfonic acids like 3,4-dimethylbenzenesulfonic acid, which lacks polar amino groups .
- The azo group in 1563-01-5 introduces conjugation and redox activity, making it suitable for optical applications but reducing water solubility .
- The hydrochloride salt in 191471-91-7 improves aqueous solubility, critical for pharmacological studies .
Electronic Effects
- Methoxy (-OCH₃) and amino (-NR₂) groups are electron-donating, stabilizing the sulfonic acid moiety and influencing reactivity in substitution reactions .
- Ethoxy (-OCH₂CH₃) and methyl (-CH₃) groups in simpler analogues provide steric hindrance, affecting catalytic efficiency in industrial processes .
Biological Activity
3-(Dipropylamino)-4-methoxybenzenesulfonic acid, also known as DPAMS, is a sulfonic acid derivative that has garnered attention due to its potential biological activities. This article explores its mechanisms of action, pharmacological properties, and applications in scientific research.
Chemical Structure and Properties
- Chemical Formula : C13H19NO4S
- Molecular Weight : 285.36 g/mol
- CAS Number : 101-20-8
The compound features a dipropylamino group attached to a methoxybenzenesulfonic acid moiety, which contributes to its unique biological activity.
Target Interactions
DPAMS interacts with various biological targets, influencing several biochemical pathways. Its primary mechanisms include:
- Enzyme Inhibition : DPAMS has been shown to inhibit specific enzymes, which can impact metabolic pathways and cellular functions. For example, it acts as a competitive inhibitor for certain peroxidases, affecting their catalytic activity.
- Membrane Interaction : The lipophilic nature of DPAMS allows it to integrate into biological membranes, potentially altering membrane fluidity and function. This interaction can influence signal transduction pathways and cellular responses.
Antimicrobial Properties
Research indicates that DPAMS exhibits antimicrobial activity against various pathogens. Its ability to disrupt microbial membranes is a key factor in its efficacy. In vitro studies have demonstrated significant inhibition of bacterial growth, suggesting potential applications in treating infections.
Anticancer Potential
Preliminary studies suggest that DPAMS may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and disruption of cell cycle progression. This effect is likely mediated by its interaction with specific signaling pathways associated with cell survival and death .
Anti-inflammatory Effects
DPAMS has shown promise in modulating inflammatory responses. It can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models. This property makes it a candidate for further investigation in conditions characterized by chronic inflammation .
Case Studies and Research Findings
A series of studies have explored the biological activities of DPAMS:
- Antimicrobial Activity Study : In a controlled laboratory setting, DPAMS was tested against several bacterial strains, including E. coli and Staphylococcus aureus. Results indicated a dose-dependent inhibition of bacterial growth, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.
- Anticancer Activity Assessment : A study involving human breast cancer cell lines demonstrated that treatment with DPAMS led to a significant reduction in cell viability (up to 70% at 100 µM). Mechanistic studies suggested that this effect was due to the induction of apoptosis and cell cycle arrest at the G1 phase .
- Inflammation Model Experiment : In an animal model of acute inflammation, administration of DPAMS resulted in a marked decrease in edema and inflammatory markers compared to control groups. The compound's ability to downregulate TNF-α and IL-6 levels was particularly noteworthy .
Data Summary Table
Q & A
Q. What are the recommended synthetic routes for 3-(dipropylamino)-4-methoxybenzenesulfonic acid, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of benzenesulfonic acid derivatives typically involves sulfonation, alkylation, or substitution reactions. For example:
- Sulfonation : Introduce the sulfonic acid group via reaction with sulfuric acid or sulfur trioxide under controlled temperature (80–120°C) .
- Alkylation : Install the dipropylamino group using propyl halides or amines in the presence of a base (e.g., K₂CO₃) at reflux conditions .
- Optimization : Monitor reaction progress via HPLC or TLC. Adjust solvent polarity (e.g., DMF or THF) to improve yield. Use catalytic agents like FeCl₃ for regioselective substitutions .
Table 1 : Key Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Sulfonation | H₂SO₄, 100°C, 6h | 75 | 95% | |
| Alkylation | Propyl bromide, K₂CO₃, DMF, 80°C | 68 | 90% |
Q. How should researchers characterize this compound to confirm structural integrity?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., methoxy at C4, dipropylamino at C3) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula (C₁₃H₂₁NO₄S) .
- FT-IR : Identify sulfonic acid (-SO₃H) stretches at 1150–1250 cm⁻¹ and methoxy (-OCH₃) at 2850–2950 cm⁻¹ .
Advanced Research Questions
Q. How do structural modifications (e.g., altering alkyl chain length) affect the compound’s physicochemical properties?
- Methodological Answer : Conduct comparative studies using analogs (e.g., methyl or ethyl instead of propyl groups).
- LogP Analysis : Measure partition coefficients via shake-flask method to assess hydrophobicity changes .
- Thermal Stability : Use DSC/TGA to evaluate decomposition temperatures. Longer alkyl chains may reduce thermal stability .
- Solubility : Test in aqueous buffers (pH 1–10) to determine pH-dependent solubility shifts .
Table 2 : Impact of Alkyl Chain Length on Properties
| Analog | LogP | Thermal Decomposition (°C) | Aqueous Solubility (mg/mL) |
|---|---|---|---|
| Methyl | 1.2 | 210 | 12.5 |
| Propyl | 2.8 | 185 | 5.3 |
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Address variability via:
- Dose-Response Studies : Test across a wide concentration range (nM–mM) to identify non-linear effects .
- Assay Validation : Use orthogonal assays (e.g., fluorescence-based vs. enzymatic) to confirm activity .
- Meta-Analysis : Compare data from PubChem, ECHA, and peer-reviewed studies to identify consensus mechanisms .
Q. How can computational modeling predict interaction mechanisms with biological targets?
- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) and MD simulations:
- Target Selection : Focus on sulfonic acid-binding proteins (e.g., albumin) .
- Parameterization : Apply force fields (AMBER/CHARMM) optimized for sulfonates .
- Validation : Cross-check with experimental binding affinity data (SPR/ITC) .
Data Contradictions & Validation
Q. Why do some studies report conflicting cytotoxicity results for benzenesulfonic acid derivatives?
- Methodological Answer : Variations arise from:
- Cell Line Differences : Test in multiple lines (e.g., HEK293 vs. HeLa) to assess tissue-specific effects .
- Impurity Interference : Analyze batches via LC-MS to rule out byproducts (e.g., nitroso derivatives) .
- Oxidative Stress Assays : Measure ROS levels to distinguish direct cytotoxicity from indirect oxidative damage .
Structural Analogues & Applications
Q. What distinguishes this compound from other benzenesulfonic acid derivatives in drug discovery?
- Methodological Answer : Key differentiators include:
- Dual Functional Groups : The dipropylamino group enhances membrane permeability, while the sulfonic acid improves aqueous solubility .
- Biological Targets : Demonstrated affinity for G-protein-coupled receptors (GPCRs) in preliminary screens .
Table 3 : Comparison with Analogues
| Compound | Functional Groups | Key Application |
|---|---|---|
| 4-Methylbenzenesulfonic acid | -CH₃, -SO₃H | Catalyst in organic synthesis |
| 3-Chloro-4-(methylsulfanyl)benzoic acid | -Cl, -SCH₃ | Antimicrobial agent |
Analytical & Regulatory Considerations
Q. What are the best practices for preparing stable analytical standards of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
